N-(méthyl)-4-carboxamide de thiazole-2-(2-(2,4-dichlorophénoxy)acétamido)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

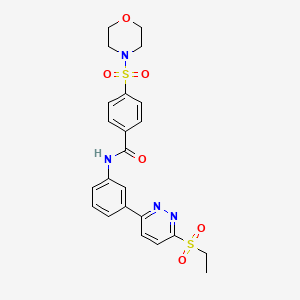

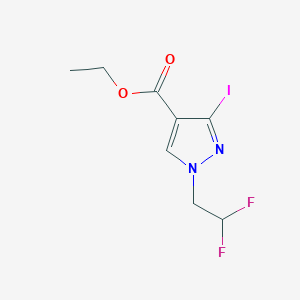

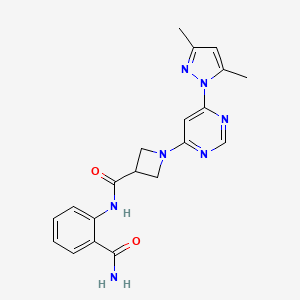

The compound “2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide” is a chemical compound with the molecular formula C8H7Cl2NO2 . It has been described as pale yellow crystals .

Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis process involved the use of amines and isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound includes various functional groups such as amide and ether groups. The compound has a dichlorophenoxy group attached to an acetamido group, which is further attached to a methylthiazole group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.05 g/mol . It has been described as pale yellow crystals with a melting point of 195–197 °C . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge have also been reported .Applications De Recherche Scientifique

- Études de Docking Moléculaire: Des études de docking moléculaire ont été menées avec la COX-2 afin d'évaluer leur potentiel en tant qu'agents anti-inflammatoires. Les composés synthétisés ont effectivement interagi avec le site actif de la COX-2, surpassant l'acide 2-(2,4-dichlorophénoxy)acétique en termes de force de liaison .

- Signification: Le développement de cultures résistantes au 2,4-D a été enregistré par l'EPA américaine. Comprendre les interactions moléculaires de dérivés comme le N-(méthyl)-4-carboxamide de thiazole-2-(2-(2,4-dichlorophénoxy)acétamido) peut aider à lutter contre la résistance aux herbicides .

- Recherche: L'investigation des voies de dégradation et des procédés d'oxydation avancés (POA) pour l'élimination du 2,4-D peut contribuer aux efforts de nettoyage environnemental. Les POA comprennent des techniques comme la photocatalyse et l'électrocatalyse .

Activité anti-inflammatoire

Recherche sur la résistance aux herbicides

Assainissement environnemental

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-1,3-thiazole-4-carboxamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that regulate various aspects of plant growth and development . The primary targets of this compound are likely to be similar to those of 2,4-D, which include proteins involved in cell wall plasticity, protein production, and ethylene production .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, 2,4-D, the parent compound, is known to cause uncontrolled growth in most broadleaf weeds by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . It’s plausible that 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and development, given its similarity to 2,4-D. This could include pathways related to cell wall synthesis, protein production, and ethylene biosynthesis . The downstream effects of these changes could include uncontrolled cell growth and potentially cell death, particularly in susceptible organisms.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include changes in cell wall plasticity, alterations in protein production, and increased ethylene production . These changes can lead to uncontrolled cell growth and potentially cell death in susceptible organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of 2,4-D has been associated with severe water contamination . Moreover, the degradation of 2,4-D is highly efficient in certain environmental conditions, such as ozonation . Therefore, the action of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide might also be influenced by similar environmental factors.

Propriétés

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGPNFSVQKKXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)